Cas no 89049-67-2 (1,3-Cyclopentanedione, 2-(trifluoromethyl)-)

1,3-Cyclopentanedione, 2-(trifluoromethyl)- is a fluorinated cyclic diketone with a reactive 1,3-dicarbonyl structure. The presence of the trifluoromethyl group enhances its electrophilic character, making it a valuable intermediate in organic synthesis, particularly for constructing fluorinated heterocycles and complex molecules. Its unique reactivity allows for selective functionalization, enabling applications in pharmaceuticals, agrochemicals, and materials science. The compound’s stability and solubility in common organic solvents facilitate handling in various reaction conditions. Its structural features also contribute to its utility in metal coordination chemistry and as a precursor for bioactive compounds. The trifluoromethyl group further imparts desirable physicochemical properties, such as increased lipophilicity and metabolic stability.
1,3-Cyclopentanedione, 2-(trifluoromethyl)- structure
89049-67-2 structure
Product name:1,3-Cyclopentanedione, 2-(trifluoromethyl)-
CAS No:89049-67-2
MF:C6H5F3O2
MW:166.097912549973
MDL:MFCD24689464
CID:614375
PubChem ID:13501625

1,3-Cyclopentanedione, 2-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Cyclopentanedione, 2-(trifluoromethyl)-
    • 2-(trifluoromethyl)cyclopentane-1,3-dione
    • 2-Trifluoromethyl-cyclopentane-1,3-dione
    • MKIDRGJURJRSEB-UHFFFAOYSA-N
    • SCHEMBL21712583
    • 89049-67-2
    • DTXSID00542359
    • 2-Trifluoromethyl-1,3-cyclopentanedione
    • MDL: MFCD24689464
    • Inchi: InChI=1S/C6H5F3O2/c7-6(8,9)5-3(10)1-2-4(5)11/h5H,1-2H2
    • InChI Key: MKIDRGJURJRSEB-UHFFFAOYSA-N
    • SMILES: C1CC(=O)C(C1=O)C(F)(F)F

Computed Properties

  • Exact Mass: 166.02416388g/mol
  • Monoisotopic Mass: 166.02416388g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 34.1Ų
  • XLogP3: 0.8

1,3-Cyclopentanedione, 2-(trifluoromethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1126489-5g
2-Trifluoromethyl-cyclopentane-1,3-dione
89049-67-2 95%
5g
$6585 2025-02-27
eNovation Chemicals LLC
Y1126489-500mg
2-Trifluoromethyl-cyclopentane-1,3-dione
89049-67-2 95%
500mg
$940 2025-02-27
eNovation Chemicals LLC
Y1126489-5g
2-Trifluoromethyl-cyclopentane-1,3-dione
89049-67-2 95%
5g
$6585 2024-07-28
eNovation Chemicals LLC
Y1126489-1g
2-Trifluoromethyl-cyclopentane-1,3-dione
89049-67-2 95%
1g
$1765 2024-07-28
eNovation Chemicals LLC
Y1126489-500mg
2-Trifluoromethyl-cyclopentane-1,3-dione
89049-67-2 95%
500mg
$940 2025-02-22
eNovation Chemicals LLC
Y1126489-1g
2-Trifluoromethyl-cyclopentane-1,3-dione
89049-67-2 95%
1g
$1765 2025-02-27
eNovation Chemicals LLC
Y1126489-1g
2-Trifluoromethyl-cyclopentane-1,3-dione
89049-67-2 95%
1g
$1765 2025-02-22
eNovation Chemicals LLC
Y1126489-500mg
2-Trifluoromethyl-cyclopentane-1,3-dione
89049-67-2 95%
500mg
$940 2024-07-28
eNovation Chemicals LLC
Y1126489-5g
2-Trifluoromethyl-cyclopentane-1,3-dione
89049-67-2 95%
5g
$6585 2025-02-22

Additional information on 1,3-Cyclopentanedione, 2-(trifluoromethyl)-

Introduction to 1,3-Cyclopentanedione, 2-(trifluoromethyl) and Its Applications in Modern Chemical Research

1,3-Cyclopentanedione, 2-(trifluoromethyl), with the CAS number 89049-67-2, is a fluorinated heterocyclic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the class of β-diketones, which are known for their versatile reactivity and utility in various chemical transformations. The presence of a trifluoromethyl group at the 2-position introduces unique electronic and steric properties, making it a valuable building block for the synthesis of more complex molecules.

The trifluoromethyl group is particularly noteworthy due to its electron-withdrawing nature, which can significantly influence the reactivity and stability of the molecule. This feature makes 1,3-cyclopentanedione, 2-(trifluoromethyl) an attractive candidate for applications in drug discovery and material science. The compound's ability to participate in various reactions, such as condensation, cyclization, and oxidation, allows for the facile construction of more intricate molecular architectures.

In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability and improved bioavailability. The incorporation of fluorine atoms into pharmaceuticals has been shown to modulate pharmacokinetic properties, leading to more effective therapeutic agents. 1,3-Cyclopentanedione, 2-(trifluoromethyl) serves as a key intermediate in the synthesis of fluorinated heterocycles, which are prevalent in many modern drugs.

One of the most compelling aspects of 1,3-cyclopentanedione, 2-(trifluoromethyl) is its role in the development of novel agrochemicals. Fluorinated compounds are increasingly being used in pesticides and herbicides due to their improved efficacy and environmental stability. Researchers have leveraged the reactivity of this compound to create new derivatives with enhanced pesticidal properties. These derivatives often exhibit greater selectivity and lower toxicity compared to traditional agrochemicals.

The pharmaceutical industry has also benefited from the use of 1,3-cyclopentanedione, 2-(trifluoromethyl) in the synthesis of active pharmaceutical ingredients (APIs). Its structural motif is found in several drugs that are currently on the market or in clinical development. For instance, it has been used as a precursor in the preparation of antiviral and anticancer agents. The trifluoromethyl group's ability to enhance binding affinity to biological targets has been exploited to develop more potent and selective therapeutics.

From a synthetic chemistry perspective, 1,3-cyclopentanedione, 2-(trifluoromethyl) offers a unique platform for exploring new reaction pathways and methodologies. Its reactivity allows for the construction of complex cyclic structures through intramolecular cyclization reactions. These processes are particularly valuable in medicinal chemistry, where cyclic scaffolds are often required for optimal biological activity.

The compound's stability under various reaction conditions makes it a reliable choice for multi-step syntheses. Additionally, its compatibility with a wide range of functional groups enables chemists to tailor its properties for specific applications. This flexibility has led to its widespread use in both academic research and industrial settings.

Recent advances in computational chemistry have further enhanced our understanding of 1,3-cyclopentanedione, 2-(trifluoromethyl)'s reactivity. Molecular modeling studies have provided insights into how the trifluoromethyl group influences electronic distributions and reaction mechanisms. These insights have guided the design of novel synthetic strategies and have improved our ability to predict the outcomes of chemical transformations.

In conclusion,1,3-Cyclopentanedione, 2-(trifluoromethyl) (CAS no. 89049-67-2) is a multifaceted compound with significant potential in pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists working on cutting-edge research projects. As our understanding of fluorinated compounds continues to grow,1,3-cyclopentanedione, 2-(trifluoromethyl) will undoubtedly play an increasingly important role in developing next-generation therapeutics and materials.

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